molecular formula C14H9BrN6O B1680820 SB-265610 CAS No. 211096-49-0

SB-265610

货号: B1680820
CAS 编号: 211096-49-0
分子量: 357.16 g/mol
InChI 键: SEDUMQWZEOMXSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB 265610: 是一种选择性、竞争性、非肽类、别构的趋化因子受体2型 (CXCR2) 拮抗剂。 该化合物以其阻断细胞因子诱导的中性粒细胞趋化因子-1 (CINC-1) 诱导的钙动员和中性粒细胞趋化作用的能力而闻名 。 它已被广泛用于科学研究,以研究炎症反应和相关通路。

准备方法

合成路线和反应条件: SB 265610 可以通过多步合成方法合成,该方法涉及 2-溴苯基异氰酸酯与 7-氰基-1H-苯并 [d] [1,2,3] 三唑-4-胺反应。 反应通常在诸如二甲基亚砜 (DMSO) 等有机溶剂中于受控的温度和压力条件下进行

工业生产方法: 虽然 SB 265610 的具体工业生产方法没有广泛记录,但合成通常遵循实验室环境中使用的类似有机化学原理。 该过程涉及严格控制反应条件,以确保最终产物的纯度和收率高

化学反应分析

反应类型: SB 265610 主要由于存在诸如溴原子和氰基等反应性官能团而发生取代反应。 这些反应可以通过各种试剂和催化剂在特定条件下促进

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,溴原子被亲核试剂取代可以产生各种 SB 265610 的取代衍生物

科学研究应用

化学: SB 265610 用作工具化合物来研究 CXCR2 受体的结合和抑制。 它有助于了解趋化因子受体拮抗剂的构效关系

生物学: 在生物学研究中,SB 265610 用于研究 CXCR2 在中性粒细胞趋化作用和炎症反应中的作用。 它已被证明可以抑制肺损伤和其他炎症条件模型中的中性粒细胞积累

医学: SB 265610 在治疗以中性粒细胞过度浸润为特征的疾病(如慢性阻塞性肺病 (COPD) 和囊性纤维化)中具有潜在的治疗应用。 它还在因其调节肿瘤微环境的能力而被探索用于抗癌特性

工业: 虽然其主要用途是研究,但 SB 265610 在调节炎症通路的方面的作用使其成为药物开发和制药应用的候选者

作用机制

生物活性

SB-265610 is a potent antagonist of the C-X-C chemokine receptor type 2 (CXCR2), which plays a crucial role in mediating inflammatory responses, particularly in the recruitment of neutrophils to sites of inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

  • Chemical Name : N-(2-Bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea
  • Molecular Formula : C14H9BrN6O
  • Purity : ≥98%

This compound acts as an allosteric inverse agonist at the CXCR2 receptor. It binds to a site distinct from the agonist binding site, effectively preventing receptor activation by interfering with G protein coupling. This mechanism has been demonstrated through various binding studies, which show that this compound can shift concentration-response curves for CXCR2 agonists like IL-8 and GROα, indicating its inhibitory effects on receptor signaling pathways .

In Vitro Activity

  • Calcium Mobilization Assays :
    • This compound inhibits CINC-1-mediated calcium mobilization with an IC50 value of 3.4 nM, while it does not affect C5a-mediated mobilization (IC50 = 6800 nM) .
  • Chemotaxis Inhibition :
    • The compound significantly inhibits chemotaxis induced by CINC in neutrophils, demonstrating its potential to modulate immune cell migration .

In Vivo Efficacy

  • Inflammatory Lung Injury :
    • In animal models, this compound has been shown to attenuate neutrophil accumulation in inflammatory lung injury scenarios, suggesting its utility in treating conditions like acute respiratory distress syndrome (ARDS) .
  • Bronchopulmonary Dysplasia (BPD) :
    • A study involving premature sheep indicated that treatment with this compound reduced leukocyte influx and improved survival rates in models of BPD . The results highlighted that CXCR2 antagonism could mitigate inflammatory responses critical to the development of this condition.
  • Chronic Neutropenia Models :
    • Research on patients with chronic neutropenia demonstrated that blockade of CXCR2 using this compound can influence neutrophil migration dynamics, confirming its role in modulating immune responses under pathological conditions .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusModel TypeKey Findings
Calcium MobilizationIn VitroIC50 for CINC-1: 3.4 nM; no effect on C5a
ChemotaxisNeutrophilsSignificant inhibition of CINC-induced chemotaxis
Lung InjuryAnimal ModelReduced neutrophil accumulation in ARDS models
Bronchopulmonary DysplasiaPremature SheepImproved survival rates; reduced leukocyte influx
Chronic NeutropeniaHuman Patient SamplesAltered neutrophil migration dynamics

Case Study 1: Efficacy in Lung Injury

In a controlled experiment involving Sprague-Dawley rats, this compound was administered alongside LPS to assess its protective effects against inflammatory lung injury. The results showed a marked reduction in total white blood cell (WBC) and neutrophil counts in bronchoalveolar lavage fluid (BALF), indicating effective modulation of the inflammatory response .

Case Study 2: Chronic Neutropenia

A cohort study examined patients with biallelic CXCR2 mutations. The administration of this compound confirmed its role in restoring chemotactic responses in neutrophils, highlighting its potential therapeutic applications for conditions characterized by impaired neutrophil function .

常见问题

Basic Research Questions

Q. What is the mechanistic basis of SB-265610 as a CXCR2 antagonist, and how can this mechanism be validated experimentally?

  • Methodological Answer :

  • Step 1 : Conduct calcium mobilization assays using cell lines expressing CXCR2 (e.g., HEK293T-CXCR2) to measure inhibition of CINC-1-induced calcium flux. Compare IC₅₀ values (3.7 nM for calcium mobilization ).
  • Step 2 : Perform neutrophil chemotaxis assays in rodent models to assess blockade of CXCR2-mediated migration (IC₅₀ = 70 nM ).
  • Validation : Use receptor-binding studies (radioligand displacement) and in vivo models of inflammation (e.g., LPS-induced neutrophilia) to confirm target specificity.
  • Data Interpretation : Ensure dose-response curves are statistically robust (p < 0.05) and include positive/negative controls (e.g., CXCR2 agonists/antagonists).

Q. What are the primary in vitro and in vivo assays used to evaluate this compound’s efficacy?

  • Methodological Answer :

  • In Vitro :
  • Calcium flux assays with fluorescent indicators (e.g., Fluo-4 AM) to quantify intracellular calcium changes .
  • Competitive binding assays using radiolabeled CXCR2 ligands (e.g., ¹²⁵I-IL-8).
  • In Vivo :
  • Rodent models of acute inflammation (e.g., zymosan-induced peritonitis) to measure neutrophil infiltration via flow cytometry .
  • Critical Considerations : Optimize assay conditions (e.g., pH, temperature) and validate reproducibility across ≥3 independent experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different experimental systems?

  • Methodological Answer :

  • Identify Variables : Compare assay conditions (e.g., cell type, ligand concentration, readout sensitivity) and model systems (e.g., human vs. rodent CXCR2 isoforms).
  • Statistical Analysis : Apply meta-analysis tools to aggregate data from multiple studies, weighting results by sample size and methodological rigor .
  • Experimental Adjustments :
  • Standardize protocols (e.g., pre-incubation time with this compound).
  • Use orthogonal assays (e.g., BRET for receptor conformation changes) to cross-validate findings .

Q. What experimental designs can differentiate allosteric vs. orthosteric inhibition by this compound?

  • Methodological Answer :

  • Schild Regression Analysis : Assess whether this compound’s inhibition is surmountable (orthosteric) or insurmountable (allosteric) by increasing ligand concentrations .
  • Mutagenesis Studies : Modify CXCR2’s orthosteric binding site; if this compound retains activity, it likely binds allosterically .
  • Structural Techniques : Use cryo-EM or NMR to map this compound’s binding site on CXCR2 .

Q. How should researchers address discrepancies between in vitro potency (IC₅₀ = 3.7 nM) and in vivo efficacy (IC₅₀ = 70 nM) of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations of this compound in vivo to assess bioavailability and protein binding .
  • Pathway Redundancy : Evaluate compensatory mechanisms (e.g., upregulation of CXCR1 in CXCR2-inhibited models) via transcriptomic analysis .
  • Dose Optimization : Perform PK/PD modeling to align in vitro IC₅₀ with achievable in vivo exposure levels .

Q. Data Analysis and Contradiction Management

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response data in complex biological systems?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate IC₅₀, Hill coefficient, and efficacy .
  • Error Propagation : Quantify uncertainties in IC₅₀ using Monte Carlo simulations or bootstrap resampling .
  • Handling Outliers : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude non-physiological data points .

Q. How can researchers integrate conflicting data from this compound’s in vitro and in vivo studies into a cohesive hypothesis?

  • Methodological Answer :

  • Systems Biology Approaches : Build computational models linking CXCR2 inhibition to downstream immune cell trafficking .
  • Iterative Refinement : Use contradictory findings to refine hypotheses (e.g., "this compound’s efficacy is context-dependent due to tissue-specific CXCR2 dimerization") .
  • Translational Validation : Test hypotheses in humanized mouse models or ex vivo human neutrophil assays .

属性

IUPAC Name

1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUMQWZEOMXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175339
Record name SB-265610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-49-0
Record name SB-265610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-265610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211096-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SB-265610
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P785F0579
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。